Propanoic acid, 3,3,3-trifluoro-2-[(2-phenylacetyl)amino]-2-(2-pyrimidinylamino)-, ethyl ester
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, a phenylacetamido group, and a pyrimidinylamino group, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylacetamido Intermediate: The reaction begins with the acylation of phenylacetic acid with an appropriate amine to form the phenylacetamido intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling with Pyrimidinylamine: The final step involves coupling the intermediate with pyrimidinylamine under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of ETHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Material Science: Studied for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The phenylacetamido and pyrimidinylamino groups can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
ETHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-[(PYRAZIN-2-YL)AMINO]PROPANOATE: Similar structure but with a pyrazinyl group instead of a pyrimidinyl group.
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. The combination of the phenylacetamido and pyrimidinylamino groups also provides a unique set of interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17F3N4O3 |
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Molecular Weight |
382.34 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(2-phenylacetyl)amino]-2-(pyrimidin-2-ylamino)propanoate |
InChI |
InChI=1S/C17H17F3N4O3/c1-2-27-14(26)16(17(18,19)20,24-15-21-9-6-10-22-15)23-13(25)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,23,25)(H,21,22,24) |
InChI Key |
COMLSVMXMUQJGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=NC=CC=N1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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